molecular formula C11H10FN3O2 B2874466 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 955235-26-4

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2874466
CAS No.: 955235-26-4
M. Wt: 235.218
InChI Key: LBYPPAMQQYWMQE-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the oxadiazole ring, which is further connected to an acetamide moiety

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.

Safety and Hazards

“N-(4-Fluorobenzyl)acetamide” has several hazard statements: H302, H315, H320, H335 . This means it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, “N-(4-Fluorobenzyl)acetamide” is used as a reagent in organic chemical oxidation reactions , suggesting potential utility in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and acids are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(4-fluorobenzyl)acetamide
  • N-(4-fluorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 2-(4-fluorobenzylamino)-N-(2-nitrophenyl)acetamide

Uniqueness

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific biological activities and chemical properties. The fluorobenzyl group further enhances its biological activity and specificity.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7(16)13-11-15-14-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPPAMQQYWMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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